molecular formula C14H30O B14358245 4-Butyldecan-2-OL CAS No. 93704-21-3

4-Butyldecan-2-OL

Cat. No.: B14358245
CAS No.: 93704-21-3
M. Wt: 214.39 g/mol
InChI Key: DSPJPLOGHYAGOI-UHFFFAOYSA-N
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Description

4-Butyldecan-2-OL is an organic compound belonging to the class of alcohols It is characterized by a hydroxyl group (-OH) attached to the second carbon of a decane chain, which also has a butyl group attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Butyldecan-2-OL can be synthesized through several methods:

    Grignard Reaction: One common method involves the reaction of 4-butyldecanal with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis.

    Reduction of Ketones: Another method involves the reduction of 4-butyldecan-2-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic hydrogenation of 4-butyldecan-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

4-Butyldecan-2-OL undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-butyldecan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form 4-butyldecan-2-amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: 4-Butyldecan-2-one

    Reduction: 4-Butyldecan-2-amine

    Substitution: 4-Butyldecan-2-chloride, 4-Butyldecan-2-bromide

Scientific Research Applications

4-Butyldecan-2-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Butyldecan-2-OL involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, altering their permeability and affecting cellular functions. The hydroxyl group allows it to form hydrogen bonds, which can influence its interactions with enzymes and other proteins.

Comparison with Similar Compounds

4-Butyldecan-2-OL can be compared with other similar compounds, such as:

    4-Butyldecan-1-OL: Similar structure but with the hydroxyl group on the first carbon.

    4-Butyldecan-3-OL: Hydroxyl group on the third carbon.

    4-Butyldecan-2-one: Ketone derivative with a carbonyl group instead of a hydroxyl group.

Uniqueness

The unique positioning of the hydroxyl group in this compound gives it distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

93704-21-3

Molecular Formula

C14H30O

Molecular Weight

214.39 g/mol

IUPAC Name

4-butyldecan-2-ol

InChI

InChI=1S/C14H30O/c1-4-6-8-9-11-14(10-7-5-2)12-13(3)15/h13-15H,4-12H2,1-3H3

InChI Key

DSPJPLOGHYAGOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)CC(C)O

Origin of Product

United States

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